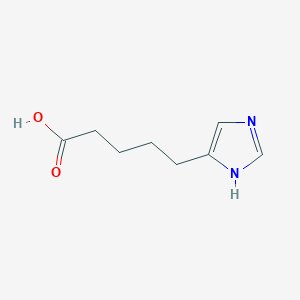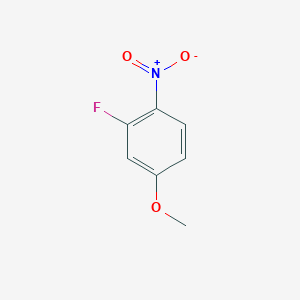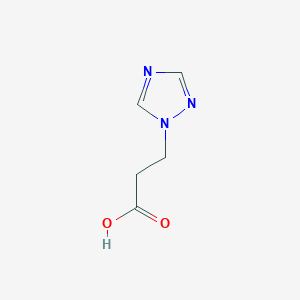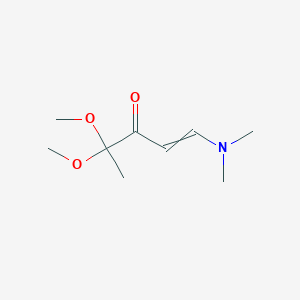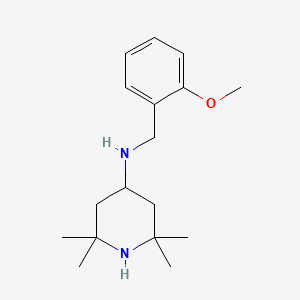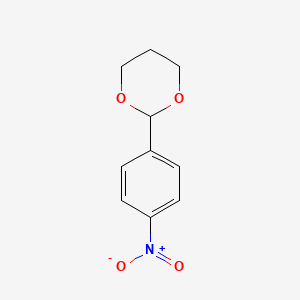
2-(4-Nitrophenyl)-1,3-dioxane
Overview
Description
2-(4-Nitrophenyl)-1,3-dioxane: is an organic compound characterized by a dioxane ring substituted with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(4-Nitrophenyl)-1,3-dioxane typically involves the reaction of 4-nitrobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through an acetalization process, forming the dioxane ring. The general reaction conditions include:
Reactants: 4-nitrobenzaldehyde and ethylene glycol
Catalyst: Acid catalyst such as sulfuric acid or p-toluenesulfonic acid
Solvent: Often performed in an organic solvent like toluene
Temperature: Reflux conditions are typically employed to drive the reaction to completion
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts in packed-bed reactors can also be employed to facilitate the reaction under controlled conditions, ensuring high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in 2-(4-Nitrophenyl)-1,3-dioxane can undergo reduction to form the corresponding amine derivative. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or chemical reductants like sodium borohydride.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Oxidation: Although less common, the dioxane ring can be oxidized under strong oxidative conditions, leading to ring-opening reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide
Major Products:
Reduction: 2-(4-Aminophenyl)-1,3-dioxane
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Ring-opened products with carboxylic acid or aldehyde functionalities
Scientific Research Applications
Chemistry:
2-(4-Nitrophenyl)-1,3-dioxane is used as a building block in organic synthesis. Its nitrophenyl group can be transformed into various functional groups, making it a versatile intermediate for the synthesis of more complex molecules.
Biology and Medicine:
The compound’s derivatives have potential applications in medicinal chemistry. For example, the reduction product, 2-(4-Aminophenyl)-1,3-dioxane, can be further modified to create bioactive molecules with potential therapeutic properties.
Industry:
In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-1,3-dioxane and its derivatives depends on the specific chemical reactions they undergo. For instance, in reduction reactions, the nitro group is converted to an amine, which can then participate in further chemical transformations. The molecular targets and pathways involved are primarily dictated by the functional groups present in the compound and their interactions with other molecules.
Comparison with Similar Compounds
2-(4-Nitrophenyl)-1,3-dioxolane: Similar structure but with a dioxolane ring instead of a dioxane ring.
4-Nitrophenyl-1,3-dioxane: A positional isomer with the nitro group in a different position on the phenyl ring.
2-(4-Nitrophenyl)-1,4-dioxane: Similar structure but with a 1,4-dioxane ring instead of a 1,3-dioxane ring.
Uniqueness:
2-(4-Nitrophenyl)-1,3-dioxane is unique due to its specific ring structure and the position of the nitro group. This configuration imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
IUPAC Name |
2-(4-nitrophenyl)-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-11(13)9-4-2-8(3-5-9)10-14-6-1-7-15-10/h2-5,10H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIKCZNNRBDPAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341340 | |
| Record name | 1,3-Dioxane, 2-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
833-64-7 | |
| Record name | 1,3-Dioxane, 2-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of determining the crystal structure of 2-(Dichloromethyl)-2-(4-nitrophenyl)-1,3-dioxane?
A1: Understanding the crystal structure of a compound provides valuable insights into its physical and chemical properties. By determining the precise arrangement of atoms within the crystal lattice of 2-(Dichloromethyl)-2-(4-nitrophenyl)-1,3-dioxane [], researchers can gain a deeper understanding of its:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


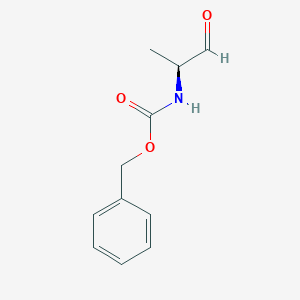
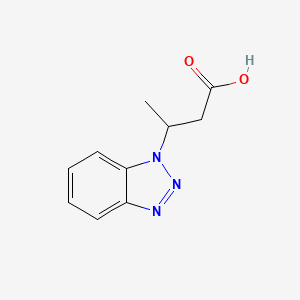
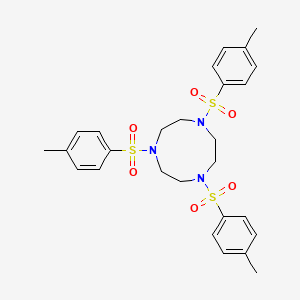
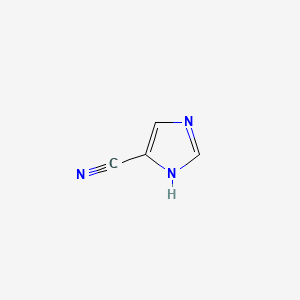
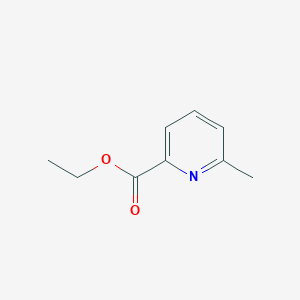
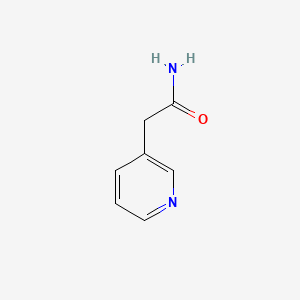
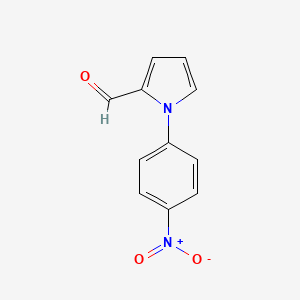
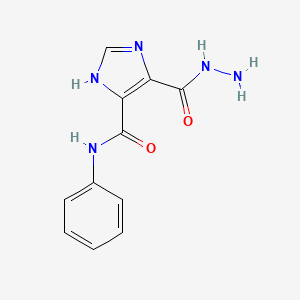
![Tricyclo[4.3.1.13,8]undecan-3-amine](/img/structure/B1296718.png)
